![molecular formula C15H17F3N2S2 B2491508 4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine CAS No. 1024069-89-3](/img/structure/B2491508.png)
4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, akin to the compound of interest, typically involves cyclization reactions, condensations, and substitutions, leveraging the reactivity of precursor molecules. For instance, derivatives similar to the target compound have been synthesized through reactions involving 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, showcasing the complexity and versatility of synthetic routes available for thiazole compounds (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, often substituted with various functional groups that influence the compound's physical and chemical properties. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to elucidate their structure, as demonstrated by studies on related compounds, revealing detailed insights into bond lengths, angles, and conformational preferences (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization processes. These reactions are crucial for further functionalization and application of these compounds. The reactivity is often influenced by the electronic properties of substituents attached to the thiazole ring, which can be predicted and analyzed through DFT studies (Pyrih et al., 2023).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting and boiling points, solubility, and crystal structure, are significantly affected by their molecular structure. For instance, the intramolecular interactions, like hydrogen bonding, influence the crystal packing and, consequently, the compound's stability and solubility. Such properties are critical for understanding the compound's behavior in different environments and potential applications (Hu et al., 2010).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their functional applications. These properties are often explored through experimental and theoretical methods, providing insights into their behavior in chemical reactions. Studies have shown that substitutions on the thiazole ring can lead to significant variations in these properties, enabling the tailored synthesis of compounds for specific needs (Wawrzycka-Gorczyca et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
- Enantiomerically Pure Thiazoles : Research has been conducted on the synthesis of enantiomerically pure 1,3-thiazole derivatives, demonstrating their potential in stereoselective cycloaddition reactions for creating optically active compounds, which are valuable in the synthesis of bioactive molecules and materials science (Gebert & Heimgartner, 2002).
- Heterocyclic Derivatives Synthesis : Efforts in synthesizing trifluoromethyl-containing heterocyclic derivatives from reactions with mono- and difunctional nucleophiles highlight the compound's versatility in producing pharmacologically relevant structures (Sokolov & Aksinenko, 2010).
Biological and Pharmacological Studies
- Antimicrobial Activity : Studies on 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives have reported antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents. The research encompassed the synthesis of various thiazole derivatives and their evaluation against different microbial strains (Abdel‐Hafez, 2003).
- Anticancer Evaluation : The synthesis and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have shown good to moderate anticancer activity on various human cancer cell lines, suggesting their promise for anticancer drug development (Yakantham et al., 2019).
Chemical Reaction Mechanisms and Synthetic Approaches
- 1,3-Dipolar Cycloaddition : The formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides and thiazoles illustrates the compound's utility in creating novel thiazole derivatives with potential chemical and biological applications (Pekcan & Heimgartner, 1988).
- Microwave-Assisted Synthesis : The novel synthesis route of 1,3,4-thiadiazole aminophosphonates under microwave irradiation showcases the efficiency of modern synthetic methods in producing compounds with potential as propesticides, demonstrating the compound's role in agricultural chemistry (Wan et al., 2011).
特性
IUPAC Name |
4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2S2/c1-4-14(5-2)10(3)21-13(20-14)19-11-6-8-12(9-7-11)22-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHYRIQCWTKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC(F)(F)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
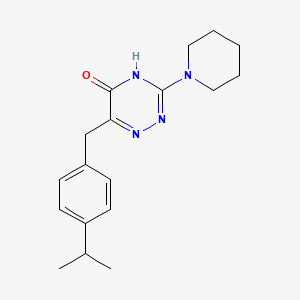
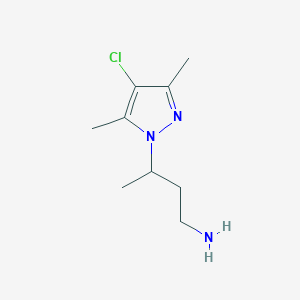
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
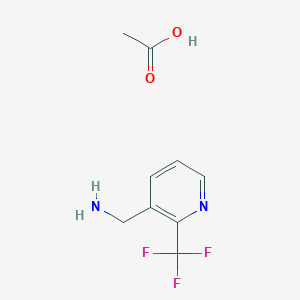

![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
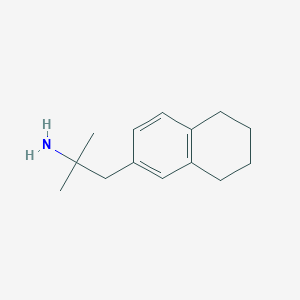
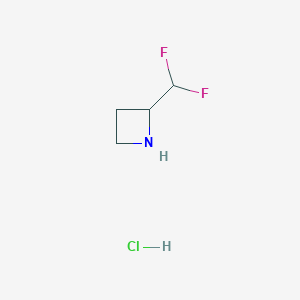
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)